molecular formula C10H12O4 B3052940 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one CAS No. 4899-74-5

1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one

Cat. No.: B3052940
CAS No.: 4899-74-5
M. Wt: 196.2 g/mol
InChI Key: CSQGINGXEBQJPA-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (CAS: 2503-46-0) is a phenylpropanone derivative featuring a ketone group at the C2 position, a hydroxyl group at C1, and a substituted aromatic ring (4-hydroxy-3-methoxy) at C2. Its molecular formula is C10H12O4 (molecular weight: 208.20 g/mol). This compound is structurally related to lignin degradation products, as evidenced by its identification in enzymatic cleavage pathways of model lignin compounds like guaiacyl glycerol ether (GGE) . It is also known by synonyms such as GP-2 and 4-hydroxy-3-methoxyphenylpropan-2-one .

The compound’s synthesis has been reported via enzymatic depolymerization of GGE using engineered peroxidases, yielding it as an intermediate through Cγ-O cleavage and Cβ oxidation . Spectroscopic data for related analogs (e.g., 1-(4-hydroxy-3-methoxyphenyl)propan-2-one) include ¹H NMR (δ 7.07–2.08 ppm) and ¹³C NMR (δ 201.19–41.08 ppm), with a molecular ion peak at m/z 180 in mass spectrometry .

Properties

IUPAC Name

1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10-5-7(2-3-9(10)13)4-8(12)6-11/h2-3,5,11,13H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQGINGXEBQJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342993
Record name 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4899-74-5
Record name 2-Propanone, 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of vanillin with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The hydroxy and methoxy groups on the aromatic ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonating agents (e.g., sulfuric acid) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • IUPAC Name : 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one
  • CAS Number : 4899-74-5

The compound features a hydroxyl group and a methoxy group on the aromatic ring, which contribute to its reactivity and biological activity.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeDescriptionCommon Reagents
OxidationConverts to quinones or carboxylic acidsKMnO₄, CrO₃
ReductionConverts carbonyl to alcoholNaBH₄, LiAlH₄
SubstitutionHydroxy and methoxy groups can undergo electrophilic substitutionHalogens, sulfuric acid

Biology

The compound exhibits notable antioxidant , anti-inflammatory , and antimicrobial properties:

  • Antioxidant Activity : Research indicates that it effectively scavenges free radicals and reduces oxidative stress markers. For example, in vitro studies showed significant reductions in malondialdehyde (MDA) levels when exposed to oxidative stress induced by hydrogen peroxide.
  • Anti-inflammatory Effects : In murine models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential in modulating inflammatory pathways.

Medicine

Research is ongoing to explore the therapeutic effects of this compound:

  • Anticancer Potential : Studies on breast cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. It also modulates oncogene expression favorably towards tumor suppression.

Industry

Due to its pleasant aroma similar to vanillin, this compound is utilized in the flavor and fragrance industry. Its antimicrobial properties make it suitable for cosmetic formulations aimed at treating body odor caused by microorganisms like Corynebacterium xerosis and Staphylococcus epidermidis.

Case Studies

  • Antioxidant Properties :
    • A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in human cell lines exposed to free radicals.
  • Anti-inflammatory Effects :
    • In a controlled study involving inflammatory models, administration led to a measurable decrease in cytokine levels, suggesting its potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Applications :
    • A patent highlighted the effectiveness of this compound against body odor-causing microorganisms, establishing its role as an active ingredient in deodorants and other personal care products.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial effects are believed to result from its interaction with microbial cell membranes, leading to cell lysis. In terms of anti-inflammatory and anticancer activities, it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

NMR and MS Data

  • This compound: Limited direct data, but inferred from related compounds. The hydroxyl group at C1 would introduce a deshielded proton (~δ 5.0–6.0 ppm) in ¹H NMR .
  • 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one :
    • ¹H NMR (CDCl3): δ 7.07 (d, 1H), 6.85 (d, 1H), 3.95 (s, 3H, -OCH3), 2.08 (s, 3H, -COCH3) .
    • MS: Molecular ion peak at m/z 180 (22% abundance) with base peak at m/z 137 (100%) .

Boiling Points and Solubility

  • This compound: No explicit data, but the additional hydroxyl group likely increases polarity and water solubility compared to non-hydroxylated analogs.
  • 1-(4-Fluoro-3-methoxyphenyl)propan-2-one : Predicted boiling point 260.8±25.0 °C and density 1.06 g/cm³ .

Key Differences :

  • The target compound’s enzymatic synthesis contrasts with acid-catalyzed (GVK) or transition-metal-mediated (Wacker oxidation) routes for analogs .
  • Applications diverge based on functionality: hydroxylated derivatives are prioritized in green chemistry , while fluorinated or methoxylated analogs are used in medicinal chemistry .

Biological Activity

1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one, commonly known as a derivative of ferulic acid, has garnered attention for its diverse biological activities. This compound is structurally related to various phenolic compounds and exhibits properties that may contribute to its therapeutic potential in medicine. This article reviews the biological activity of this compound, including its antioxidant, anti-inflammatory, and potential anticancer effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_4

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. The presence of hydroxyl groups in its structure allows it to scavenge free radicals effectively.

Research Findings:

  • A study indicated that this compound significantly reduced oxidative stress markers in vitro, showcasing its potential as a natural antioxidant agent .
  • In a model of oxidative stress induced by hydrogen peroxide, the compound exhibited a notable decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies:

  • In a murine model of inflammation, administration of this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting a modulatory effect on inflammatory pathways .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties.

Research Findings:

  • A study conducted on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .
  • Mechanistic studies revealed that it downregulated the expression of oncogenes while upregulating tumor suppressor genes, indicating a potential role in cancer therapy .

Data Tables

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-α and IL-6
AnticancerInduction of apoptosis

Q & A

Q. What are the common synthetic routes for 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a reaction between para-hydroxyacetophenone derivatives and substituted aldehydes under alkaline conditions. For example:

  • Methodology : React 4-hydroxy-3-methoxybenzaldehyde with hydroxyacetophenone in ethanol and aqueous NaOH at room temperature, followed by acidification to precipitate the product .
  • Critical parameters :
    • Solvent choice : Ethanol is preferred for its polarity and ability to dissolve phenolic intermediates .
    • Base concentration : Excess NaOH (>2 M) ensures deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack .
    • Reaction time : 12–24 hours at room temperature minimizes side reactions like over-oxidation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

A multi-technique approach is essential:

  • 1H and 13C-APT NMR : Identify key protons (e.g., phenolic -OH at δ 9–10 ppm, methoxy group at δ 3.8–3.9 ppm) and carbons (carbonyl at ~200 ppm). Compare with literature data for analogous chalcone derivatives .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and hydroxyl (-OH) bands at 3200–3500 cm⁻¹ .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns .

Q. What are the key parameters to optimize during purification of this compound, and which chromatographic methods are most effective?

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. Heating to 60°C followed by slow cooling enhances crystal purity .
  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) as the mobile phase effectively separates polar byproducts. Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How should researchers address contradictory NMR data observed in structural elucidation of derivatives?

Contradictions often arise from tautomerism or conformational flexibility . Mitigation strategies include:

  • Variable-temperature NMR : Perform experiments at −20°C to slow dynamic processes and resolve splitting peaks .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are recommended for improving low reaction yields in the Claisen-Schmidt condensation synthesis?

Low yields (<40%) may stem from competing side reactions (e.g., aldol addition). Optimize via:

  • Catalyst screening : Replace NaOH with KOH or piperidine to enhance enolate formation .
  • Microwave-assisted synthesis : Reduce reaction time to 30–60 minutes while maintaining 60–80°C, improving yield by 15–20% .
  • Protecting groups : Temporarily protect phenolic -OH with acetyl groups to prevent undesired oxidation .

Q. What computational methods are suitable for predicting physicochemical properties or reactivity, and how can they be validated experimentally?

  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. Validate via enzymatic inhibition assays .
  • DFT calculations : Compute HOMO-LUMO gaps to estimate redox behavior. Compare with cyclic voltammetry results .
  • Solubility prediction : Use COSMO-RS models to optimize solvent systems for crystallization. Validate with HPLC purity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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